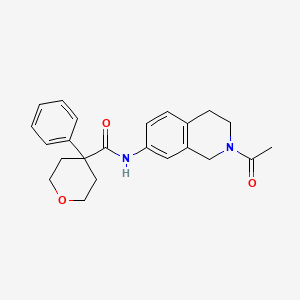

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide

説明

特性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-17(26)25-12-9-18-7-8-21(15-19(18)16-25)24-22(27)23(10-13-28-14-11-23)20-5-3-2-4-6-20/h2-8,15H,9-14,16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDJMKIQCRNTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetyl group at the 2-position. The subsequent steps involve the formation of the tetrahydropyran ring and the attachment of the phenyl and carboxamide groups. Common reagents used in these reactions include acetyl chloride, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

科学的研究の応用

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The target’s 4-phenyloxane substituent provides a balance of lipophilicity and solubility, contrasting with ’s thiophene (more lipophilic) and ’s sulfonamide (more polar) .

- The 2-acetyl group is conserved in the target and ’s compound 5d, suggesting a shared strategy to stabilize the tetrahydroisoquinoline core against oxidative metabolism .

Key Observations :

Key Observations :

- Handling precautions for tetrahydroisoquinoline derivatives typically emphasize avoiding ignition sources (P210) and restricting access to non-specialists (P102) .

- Older synthetic routes involve higher risks due to toxic reagents, whereas modern methods prioritize greener alternatives .

生物活性

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide is a synthetic organic compound that belongs to a class of tetrahydroisoquinoline derivatives. These compounds are recognized for their diverse pharmacological properties, including potential neuroprotective, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing data from various studies and sources.

Structural Features

The compound features a tetrahydroisoquinoline core, which is modified by an acetyl group and a phenyl oxane moiety. The specific arrangement of these functional groups significantly influences its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C18H19N2O3 |

| Molecular Weight | 313.35 g/mol |

| CAS Number | 955757-05-8 |

| Structural Formula | Structural Formula |

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter systems and reduce neuroinflammation. A study highlighted the ability of certain tetrahydroisoquinoline derivatives to inhibit neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

The anticancer potential of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide has been explored in various studies. The compound has been found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity may be attributed to its ability to modulate NF-kB signaling pathways, which are crucial in the inflammatory response.

The biological effects of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide are believed to involve interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., dopamine receptors), influencing neurotransmission.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Gene Regulation : By modulating transcription factors such as NF-kB, it can influence gene expression related to inflammation and apoptosis.

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of induced neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The results indicated a protective effect against oxidative stress-induced damage .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines where the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed that treated cells showed increased levels of apoptotic markers compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyloxane-4-carboxamide?

The synthesis typically involves multi-step protocols, including:

- Amide bond formation : Use of coupling agents like BOP or HBTU in solvents such as DCM or DMF, with bases like DIEA to activate carboxyl groups .

- Purification : Silica gel chromatography or recrystallization to isolate the product, with yields optimized via temperature control (e.g., 50°C for hydrogenation steps) .

- Functional group protection : Acetyl groups on the tetrahydroisoquinoline core may require temporary protection during synthesis .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry of the tetrahydroisoquinoline and oxane moieties (e.g., δ 2.1–3.5 ppm for acetyl protons) .

- HRMS : For accurate molecular weight verification (e.g., m/z 393.5 for related compounds) .

- IR spectroscopy : To identify carbonyl stretches (~1650–1750 cm⁻¹) and sulfonamide bands (~1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodologies include:

- Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., kinases or proteases) with fluorogenic substrates. Competitive binding studies with ATP analogs can identify binding modes .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to quantify affinity (Kᵢ) for targets like orexin or opioid receptors .

- In vitro cytotoxicity screens : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

Approaches include:

- Multi-program validation : Cross-checking SHELXL-refined structures with alternative software (e.g., Phenix) to address electron density ambiguities .

- DSC/TGA analysis : To distinguish polymorphic forms if NMR/XRD data conflict .

- Isotopic labeling : ¹⁵N/¹³C labeling to clarify overlapping signals in NMR spectra .

Q. How can pharmacokinetic properties be assessed preclinically?

Key steps involve:

- In vitro metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t½) and identify CYP450-mediated metabolites via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fractions .

- In vivo ADME : Radiolabeled compound administration (e.g., ¹⁴C) to track absorption, tissue distribution, and excretion in rodent models .

Data Analysis & Optimization

Q. How to optimize reaction yields for derivatives of this compound?

Strategies include:

- High-throughput screening : Testing solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenation) to maximize yields .

- Continuous flow chemistry : For scalable synthesis of intermediates (e.g., tetrahydroisoquinoline cores) with improved reproducibility .

Q. What computational tools predict binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with receptor active sites (e.g., orexin-1 receptor) using crystal structures (PDB ID: 6TOQ) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., fluorine vs. trifluoromethyl groups) with bioactivity data .

Conflict Resolution in Research

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Bioavailability studies : Compare plasma concentrations (AUC, Cmax) with in vitro IC₅₀ values to assess absorption barriers .

- Metabolite profiling : Identify active/inactive metabolites via LC-HRMS to explain reduced in vivo activity .

- Tissue distribution imaging : Whole-body autoradiography to evaluate target organ penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。